2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide

Description

IUPAC Nomenclature and Molecular Formula Analysis

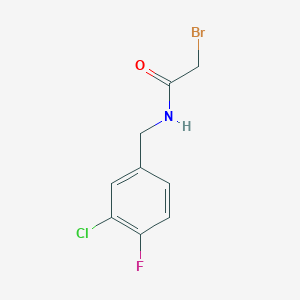

The systematic nomenclature of 2-Bromo-N-(3-chloro-4-fluorobenzyl)acetamide follows International Union of Pure and Applied Chemistry conventions, precisely defining the structural arrangement of functional groups and substituents. The compound's name indicates a brominated acetamide where the bromine atom occupies the second position of the acetyl group, while the nitrogen atom is bonded to a benzyl group bearing chlorine at the third position and fluorine at the fourth position of the aromatic ring. This systematic naming provides clear identification of the molecule's connectivity and substitution pattern.

The molecular formula C₉H₈BrClFNO encompasses nine carbon atoms, eight hydrogen atoms, one bromine atom, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom. The molecular weight approximates 266.49 grams per mole, reflecting the substantial contribution of the halogen atoms to the overall molecular mass. The formula indicates a relatively compact structure with a high degree of halogenation, which significantly influences the compound's physical and chemical properties.

Structural analysis reveals the acetamide functional group as the central feature, with the carbonyl carbon serving as a crucial electrophilic center. The benzyl substituent extends the molecular framework, creating opportunities for π-π stacking interactions and halogen bonding phenomena. The strategic placement of halogens around the benzyl ring creates an asymmetric electronic environment that affects both reactivity and molecular recognition processes.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrClFNO |

| Molecular Weight | 266.49 g/mol |

| Number of Heavy Atoms | 13 |

| Halogen Count | 3 |

| Rotatable Bonds | 2 |

Properties

IUPAC Name |

2-bromo-N-[(3-chloro-4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClFNO/c10-4-9(14)13-5-6-1-2-8(12)7(11)3-6/h1-3H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLOBWKDSIQESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC(=O)CBr)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Chloro-4-fluorobenzylamine

- Starting Material: 3-Chloro-4-fluorobenzyl chloride or corresponding nitrobenzyl derivatives.

- Method: Reduction of the nitro group or nucleophilic substitution of benzyl chloride with ammonia or an amine source.

- Purification: Typical purification involves extraction, washing, and recrystallization or distillation.

Note: This precursor is commercially available or can be synthesized via halogenation and subsequent amination of fluorobenzyl derivatives, as described in aromatic halide chemistry literature.

Acylation with Bromoacetyl Bromide

- Reagents: 3-Chloro-4-fluorobenzylamine, bromoacetyl bromide, base (e.g., triethylamine or sodium carbonate).

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).

- Procedure:

- Dissolve 3-chloro-4-fluorobenzylamine in anhydrous solvent under inert atmosphere.

- Cool the solution to 0–5 °C to control reaction exotherm.

- Slowly add bromoacetyl bromide dropwise with stirring.

- Add base to neutralize the generated hydrogen bromide.

- Stir the reaction mixture at low temperature for 1–3 hours, then allow to warm to room temperature.

- Monitor reaction progress by thin-layer chromatography (TLC) using ethyl acetate/n-hexane as mobile phase.

- Upon completion, quench the reaction with water, extract the organic layer, wash, dry over anhydrous sodium sulfate, and concentrate.

- Purify the crude product by recrystallization or column chromatography.

Alternative Methods and Considerations

- Use of Bromoacetic Acid and Coupling Agents: Instead of bromoacetyl bromide, bromoacetic acid can be activated by carbodiimides (e.g., DCC) or other coupling agents to form the amide bond.

- Microwave-Assisted Synthesis: Microwave irradiation can accelerate the acylation step, providing higher yields in shorter times.

- Solvent-Free or Green Chemistry Approaches: Some protocols explore solvent-free conditions or use of greener solvents to improve sustainability.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–5 °C during addition, then room temperature | Controls exotherm, improves selectivity |

| Solvent | Dichloromethane, THF, or ethyl acetate | Anhydrous conditions preferred |

| Base | Triethylamine, sodium carbonate | Neutralizes HBr byproduct |

| Reaction Time | 1–4 hours | Monitored by TLC |

| Purification | Recrystallization or silica gel chromatography | Ensures product purity |

| Yield | Typically 70–90% | Dependent on reagent purity and conditions |

Analytical Monitoring

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress with ethyl acetate/n-hexane mobile phase.

- Melting Point Determination: Confirms purity and identity.

- Infrared Spectroscopy (IR): Characteristic amide carbonyl stretch (~1650 cm⁻¹) confirms amide formation.

- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirm substitution pattern and integrity.

- Elemental Analysis: Validates molecular formula.

Research Findings and Literature Insights

While specific detailed syntheses of this compound are limited in open literature, related compounds and derivatives have been synthesized using the above methodology, as seen in:

- The acylation of substituted benzylamines with bromoacetyl bromide is a well-established route in medicinal chemistry for preparing haloacetamide derivatives with high purity and yield.

- Studies on halogenated benzyl derivatives emphasize the importance of reaction temperature control and use of mild bases to avoid side reactions.

- Microwave-assisted synthesis and solvent purification techniques (e.g., drying methanol with CaO, distilling DMF) improve reaction efficiency and product quality in related synthetic protocols.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Preparation of benzylamine | Reduction or substitution of benzyl halide | 3-chloro-4-fluorobenzylamine obtained |

| Acylation | Bromoacetyl bromide, base, anhydrous solvent | Formation of this compound |

| Purification | Extraction, drying, recrystallization | Pure compound with high yield |

| Characterization | TLC, IR, NMR, melting point | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alcohols in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products

Nucleophilic Substitution: Substituted acetamides with different nucleophiles.

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Reduced derivatives such as primary amines.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: It can be used in biochemical assays to study enzyme activity or protein interactions.

Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(3-chloro-4-fluorobenzyl)acetamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved would depend on the specific biological system being studied. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The structural differentiation among bromoacetamide derivatives lies in the substituents on the aromatic ring and the nature of the amine linkage. Key examples include:

Electronic Effects : Fluorine and chlorine atoms exert electron-withdrawing effects, polarizing the acetamide group and enhancing hydrogen-bonding capacity. Bromine at the α-position increases electrophilicity, facilitating nucleophilic substitutions in synthetic pathways .

Physical and Spectroscopic Properties

Crystallographic and Computational Insights

Crystal structures of related compounds (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) reveal that halogen substituents dictate molecular conformation. For instance:

- Dihedral angles between aromatic rings (e.g., 66.4° in C₁₄H₁₀BrF₂NO) influence packing efficiency and stability .

Q & A

Q. What are the common synthetic routes for 2-Bromo-N-(3-chloro-4-fluorobenzyl)acetamide?

A two-step approach is often employed:

- Step 1: Synthesis of 3-chloro-4-fluorobenzylamine via reduction of the corresponding nitrile (e.g., using LiAlH₄) or catalytic hydrogenation.

- Step 2: Coupling with 2-bromoacetyl chloride. React the benzylamine derivative with 2-bromoacetyl chloride in anhydrous dichloromethane or THF, using a base (e.g., triethylamine) to scavenge HCl.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. What analytical techniques are recommended for structural confirmation?

- Single-crystal X-ray diffraction (SCXRD): Resolve molecular geometry with high precision (e.g., bond lengths: C–Br = 1.89 Å, C–Cl = 1.74 Å; R factor = 0.054) .

- NMR spectroscopy:

- ¹H NMR: Expect signals at δ 4.45 ppm (s, 2H, CH₂Br), δ 7.2–7.5 ppm (aromatic protons).

- ¹³C NMR: Peaks at ~170 ppm (amide carbonyl), ~40 ppm (CH₂Br).

Q. How can impurities be minimized during synthesis?

- Use freshly distilled 2-bromoacetyl chloride to avoid hydrolysis.

- Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation.

- Employ high-purity solvents (e.g., anhydrous CH₂Cl₂, HPLC-grade ethyl acetate).

- Monitor byproducts (e.g., unreacted benzylamine) via GC-MS or reverse-phase HPLC .

Advanced Research Questions

Q. How to address discrepancies in spectroscopic data during characterization?

- Cross-validation: Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-311++G(d,p)).

- Dynamic effects: Variable-temperature NMR can resolve rotational barriers in the amide bond.

- Crystallographic refinement: Re-examine SCXRD data (e.g., thermal displacement parameters) to identify disorder or solvent interference .

Q. What strategies improve yield in the coupling step?

- Catalyst optimization: Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Solvent effects: Polar aprotic solvents (e.g., tetramethylene sulphone) enhance reactivity at 50–60°C .

- Stoichiometry: Maintain a 1.2:1 molar ratio of 2-bromoacetyl chloride to benzylamine to drive completion.

Q. How to analyze reaction mechanisms for byproduct formation?

- Isolation and identification: Use preparative TLC to isolate byproducts (e.g., dimerized species or hydrolyzed acetamide).

- Kinetic studies: Conduct time-resolved ¹H NMR to track intermediate formation.

- Computational modeling: Simulate transition states (Gaussian 16) to identify competing pathways, such as SN2 vs. SN1 mechanisms at the brominated site .

Safety and Handling

Q. What precautions are critical for safe handling?

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods due to volatile intermediates (e.g., benzylamine derivatives).

- Storage: Keep at 2–8°C in amber glass vials to prevent photodegradation.

- Waste disposal: Neutralize acidic/basic residues before incineration. Reference SDS guidelines for halogenated amides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.